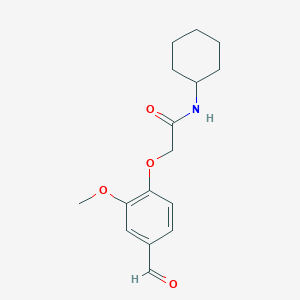

N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide

説明

N-Cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide is a structurally complex acetamide derivative featuring a cyclohexylamine moiety, a 4-formyl-2-methoxyphenoxy substituent, and an acetamide backbone. The formyl group at the para position of the phenoxy ring enhances electrophilic reactivity, while the methoxy group at the ortho position contributes to lipophilicity and steric effects .

特性

IUPAC Name |

N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-20-15-9-12(10-18)7-8-14(15)21-11-16(19)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRLLZIFKSXXPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide typically involves the reaction of cyclohexylamine with 2-(4-formyl-2-methoxyphenoxy)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

化学反応の分析

Types of Reactions

N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

Oxidation: Carboxylic acid derivatives

Reduction: Alcohol derivatives

Substitution: Various substituted phenoxyacetamide derivatives

科学的研究の応用

N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide is utilized in several scientific research fields, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies involving enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of specialty chemicals and materials.

作用機序

The mechanism of action of N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and context of use .

類似化合物との比較

Key Observations :

- Electron-Withdrawing Groups : The nitro group in N-(4-nitrophenyl)-analog significantly increases molecular weight and enhances electrophilic aromatic substitution reactivity compared to the target compound .

- Lipophilicity : The methoxy group in the target compound improves lipophilicity, similar to its role in N-(2-chlorophenyl)-analog, which has a logP influenced by chloro and methoxy substituents .

Physicochemical and Spectroscopic Properties

NMR and MS Data

- N-Cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide: Expected ¹H NMR signals include δ ~9.8 ppm (formyl CH), δ ~6.5–7.5 ppm (aromatic protons), and δ ~3.8 ppm (methoxy OCH₃). HRMS would show [M+H]⁺ ~315.1 .

- N-(4-Nitrophenyl)-analog: Exhibits additional nitro group signals in IR (e.g., 1350–1500 cm⁻¹ for NO₂) and ¹H NMR downfield shifts due to electron withdrawal .

- N-Cyclohexyl-2-(imidazol-2-yl)acetamide : IR shows 1712 cm⁻¹ (C=O), 3445 cm⁻¹ (NH), consistent with acetamide and imidazole moieties .

生物活性

N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide is characterized by its unique phenoxyacetamide structure, which is known to influence its biological properties. The structural formula can be represented as follows:

This compound features a cyclohexyl group, a methoxy group on the phenyl ring, and an aldehyde functionality that may contribute to its reactivity and biological interactions.

The biological activity of N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests that N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide may exhibit anti-inflammatory properties through COX inhibition.

- Antimicrobial Activity : Research indicates that derivatives of phenoxyacetamides often possess antimicrobial properties. The presence of the methoxy and formyl groups may enhance the lipophilicity and membrane permeability, facilitating interaction with microbial targets.

Antimicrobial Studies

Several studies have evaluated the antimicrobial activity of related compounds. For instance, derivatives of 2-(4-formyl-2-methoxyphenoxy)acetamide have shown significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(4-formyl-2-methoxyphenoxy)-N-(4-fluorophenyl)acetamide | Staphylococcus aureus | 32 µg/mL |

| 2-(4-formyl-2-methoxyphenoxy)-N-(p-tolyl)acetamide | Escherichia coli | 16 µg/mL |

These findings suggest that modifications to the acetamide structure can lead to varying degrees of antimicrobial efficacy.

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds with similar structures can inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. For example, a study indicated that a related phenoxyacetamide derivative reduced inflammatory markers in cell cultures by over 50% at concentrations as low as 10 µM.

Case Studies

- Anti-diabetic Activity : A series of studies focused on the hypoglycemic effects of phenoxy-acetamides revealed that certain derivatives significantly lowered blood glucose levels in diabetic mouse models. One notable compound exhibited a reduction in blood glucose levels by 38–48%, comparable to established medications like pioglitazone .

- Cytotoxicity Assessments : Research conducted on various acetamides, including derivatives similar to N-cyclohexyl-2-(4-formyl-2-methoxyphenoxy)acetamide, showed moderate cytotoxicity against cancer cell lines, indicating potential for further development as anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。